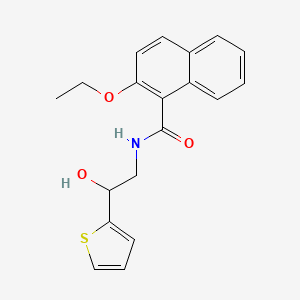

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide is a useful research compound. Its molecular formula is C19H19NO3S and its molecular weight is 341.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biocatalytic Desulfurization

Mycobacterium phlei WU-F1 has been shown to effectively desulfurize naphthothiophene and its derivatives, such as 2-ethylnaphthothiophene, through a sulfur-specific degradation pathway. This process involves the selective cleavage of carbon-sulfur bonds, highlighting the potential of this bacterium as a biocatalyst in desulfurization applications, particularly for treating diesel oil and other fuels to reduce sulfur content (Furuya et al., 2001).

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of Ni(II) and Pd(II) complexes with N,O donor thiophene appended Schiff base ligand, derived from condensation reactions involving thiophene components, have been explored. These studies demonstrate the potential use of such compounds in electrochemistry and their electronic structure elucidation through DFT and TDDFT studies (Kundu et al., 2016).

Interaction Studies with Proteins

Research on the interaction of fluorescent probes, including compounds with naphthalene derivatives, with Bovine Serum Albumin (BSA) has been conducted. These studies provide insights into the binding mechanisms and interactions between small molecules and proteins, which are crucial for understanding drug-protein interactions and designing more effective pharmaceutical agents (Ghosh et al., 2016).

Chiroptical Properties in Carbohydrates

The synthesis and study of chiroptical properties of (naphthyl)ethylidene ketals of carbohydrates highlight the role of such naphthalene derivatives in chiral recognition and analysis. This research is significant for the development of chiral pharmaceuticals and materials science applications (Kerti et al., 2008).

Antimicrobial Activities

Compounds synthesized from naphtho and thiophene derivatives have been investigated for their antimicrobial activities. These studies are crucial for the discovery of new antibacterial and antifungal agents, which can address the growing concern of antibiotic resistance (Arteen et al., 2019).

Propriétés

IUPAC Name |

2-ethoxy-N-(2-hydroxy-2-thiophen-2-ylethyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-2-23-16-10-9-13-6-3-4-7-14(13)18(16)19(22)20-12-15(21)17-8-5-11-24-17/h3-11,15,21H,2,12H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEROXPUZRBEBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]methyl]carbamate](/img/structure/B2371187.png)

![ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2371192.png)

![N-(4-cyanophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2371196.png)

![(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-3-phenylpropanoic acid](/img/structure/B2371198.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2371202.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2371205.png)

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2371208.png)